molecular formula C6H13NS B582913 Thiazolidine, 3-ethyl-2-methyl- (9CI) CAS No. 143487-30-3

Thiazolidine, 3-ethyl-2-methyl- (9CI)

Cat. No.: B582913
CAS No.: 143487-30-3
M. Wt: 131.237
InChI Key: ZNOREPRETSSXDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of the Thiazolidine (B150603) Nucleus in Chemical Sciences

The thiazolidine nucleus is a privileged scaffold in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds. nih.gov Its significance stems from its ability to interact with various biological targets, leading to a wide array of pharmacological activities. Thiazolidine derivatives have been extensively studied and have shown potential as antimicrobial, anti-inflammatory, anticonvulsant, and anticancer agents. nih.gov

The versatility of the thiazolidine ring lies in its amenability to chemical modification at several positions, particularly at the 2, 3, and 5-positions. This allows for the synthesis of large libraries of compounds with diverse biological activities. The presence of both a sulfur and a nitrogen atom in the ring contributes to its unique chemical properties and its capacity for hydrogen bonding and other non-covalent interactions with biological macromolecules.

The thiazolidine core is also a key component in a number of approved drugs and natural products, the most famous of which is the penicillin class of antibiotics. wikipedia.org This historical success has cemented the thiazolidine ring as a critical starting point for the development of new therapeutic agents.

The Role of Substituents in Thiazolidine Derivatives

The biological activity and physicochemical properties of thiazolidine derivatives are heavily influenced by the nature and position of the substituents on the thiazolidine ring.

The 2-position of the thiazolidine ring is particularly sensitive to substitution. The introduction of different groups at this position can dramatically alter the compound's biological profile. For instance, the presence of a carbonyl group at the 2-position, in conjunction with one at the 4-position, forms the thiazolidinedione (TZD) class of antidiabetic drugs. wikipedia.org In the case of Thiazolidine, 3-ethyl-2-methyl-, the methyl group at the 2-position is a simple alkyl substituent. In other heterocyclic systems, such a substitution can influence the steric and electronic properties of the molecule, which in turn can affect its binding affinity to target proteins.

The 3-position is the nitrogen atom of the ring, and its substitution directly impacts the molecule's polarity and its ability to act as a hydrogen bond donor. In an unsubstituted thiazolidine, the N-H group can participate in hydrogen bonding. When substituted with an alkyl group, such as the ethyl group in Thiazolidine, 3-ethyl-2-methyl-, this hydrogen-bond-donating capability is lost. This modification can influence the compound's solubility, membrane permeability, and metabolic stability.

Overview of Research Trajectories for Thiazolidine, 3-ethyl-2-methyl- (9CI) and Analogues

Currently, there is a notable scarcity of published research specifically focused on Thiazolidine, 3-ethyl-2-methyl- (9CI). However, based on the well-established importance of the thiazolidine scaffold and the known effects of N-alkylation and C2-substitution, several potential research trajectories can be envisioned for this compound and its analogues.

One area of interest could be its evaluation as a potential lead compound in drug discovery programs. Given the broad spectrum of activities exhibited by other thiazolidine derivatives, it would be logical to screen Thiazolidine, 3-ethyl-2-methyl- against a variety of biological targets.

Another research direction could be in the field of synthetic methodology. The development of efficient and stereoselective methods for the synthesis of 2,3-disubstituted thiazolidines is an ongoing area of research. Studies could focus on optimizing the synthesis of Thiazolidine, 3-ethyl-2-methyl- and creating a library of related analogues for structure-activity relationship (SAR) studies.

Furthermore, the physicochemical properties of this compound, such as its conformational preferences and metabolic stability, could be investigated to build a more comprehensive understanding of how the 2-methyl and 3-ethyl substituents influence the behavior of the thiazolidine ring system. While direct data is not currently available, the study of similar structures provides a framework for predicting its potential areas of interest.

Properties

CAS No.

143487-30-3

Molecular Formula

C6H13NS

Molecular Weight

131.237

IUPAC Name

3-ethyl-2-methyl-1,3-thiazolidine

InChI

InChI=1S/C6H13NS/c1-3-7-4-5-8-6(7)2/h6H,3-5H2,1-2H3

InChI Key

ZNOREPRETSSXDV-UHFFFAOYSA-N

SMILES

CCN1CCSC1C

Synonyms

Thiazolidine, 3-ethyl-2-methyl- (9CI)

Origin of Product

United States

Synthetic Methodologies and Strategies for Thiazolidine, 3 Ethyl 2 Methyl 9ci and Its Derivatives

Classical Approaches to Thiazolidine (B150603) Ring Formation

Traditional methods for synthesizing the thiazolidine core have been well-established for decades and remain fundamental in organic synthesis. These approaches are typically characterized by straightforward reaction pathways and readily available starting materials.

Condensation Reactions Involving Aminothiols and Carbonyl Compounds

The most direct and widely employed method for the synthesis of thiazolidines is the condensation reaction between a 1,2-aminothiol and a carbonyl compound (an aldehyde or a ketone). wikipedia.orgrsc.org For the specific synthesis of Thiazolidine, 3-ethyl-2-methyl-, this involves the reaction of 2-(ethylamino)ethanethiol with acetaldehyde (B116499).

The mechanism proceeds via two key steps. Initially, the more nucleophilic amino group of the aminothiol attacks the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This is followed by an intramolecular cyclization, where the thiol group attacks the same carbon, leading to the elimination of a water molecule and the formation of the stable five-membered thiazolidine ring. This reaction is often reversible and is typically carried out under conditions that favor the removal of water to drive the equilibrium towards the product.

General Reaction Scheme:

Reactant A: 2-(ethylamino)ethanethiol

Reactant B: Acetaldehyde

Product: Thiazolidine, 3-ethyl-2-methyl-

Byproduct: Water

This condensation is a cornerstone of thiazolidine chemistry, offering a reliable pathway to the parent ring system. diva-portal.org

Cycloaddition Reactions in Thiazolidine Synthesis

Cycloaddition reactions provide an alternative classical route to the thiazolidine scaffold, often yielding more complex or substituted derivatives. A notable example is the [3+2] cycloaddition reaction. This methodology can involve the reaction of an aziridine with a heterocumulene, such as an isothiocyanate. nih.gov

In this process, the aziridine acts as a three-atom component. The lone pair of electrons on the aziridine nitrogen initiates a nucleophilic attack on the carbon of the isothiocyanate. This is followed by a ring-opening of the strained aziridine ring by the sulfur atom, proceeding through an SN2 pathway to form the five-membered thiazolidine ring. nih.gov This method is particularly useful for synthesizing 2-iminothiazolidine derivatives. While not a direct route to 3-ethyl-2-methylthiazolidine, it represents a valid classical strategy for constructing the core thiazolidine heterocycle. nih.gov

Modern Synthetic Transformations for Thiazolidine, 3-ethyl-2-methyl- (9CI)

Contemporary synthetic chemistry has introduced more sophisticated and efficient methods for constructing thiazolidine rings. These modern approaches often focus on improving yield, selectivity, and sustainability through the use of catalysts, one-pot procedures, and environmentally benign techniques. nih.gov

Catalytic Methods in Thiazolidine Construction

The use of catalysts can significantly enhance the efficiency of thiazolidine synthesis. Both acid and base catalysts can be employed to accelerate the classical condensation reaction. More advanced catalytic systems, including Lewis acids and heterogeneous catalysts, have been developed for various thiazolidine syntheses.

For instance, Lewis acids have been used to catalyze the domino ring-opening cyclization (DROC) of activated aziridines with isothiocyanates, providing a regio- and stereoselective route to 2-iminothiazolidines. nih.gov In other syntheses, particularly multicomponent reactions, heterogeneous nanocatalysts such as nano-CdZr₄(PO₄)₆ have been employed. These catalysts provide a surface for the reaction to occur, activating the functional groups (C=O, C=N, S-H) and facilitating the key imine formation and subsequent intramolecular cyclization steps. nih.gov

Catalyst TypeExampleReaction TypeAdvantagesReference
Lewis AcidVarious (e.g., BF₃·OEt₂)Domino Ring-Opening Cyclization (DROC)High regio- and stereoselectivity nih.gov
Heterogeneous Nanocatalystnano-CdZr₄(PO₄)₆Multicomponent ReactionProvides reaction surface, activation of functional groups, reusability nih.gov
Heterogeneous CatalystKSF@NiThree-component reactionLong lifespan, easy removal and recovery, cost-effective nih.gov
Magnetic Nanoparticle CatalystCoFe₂O₄@SiO₂/PrNH₂Three-component reactionCatalyzes imine formation and cyclization, easy separation nih.gov

Multicomponent Reactions Towards Substituted Thiazolidines

Multicomponent reactions (MCRs) are powerful tools in modern organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single, one-pot operation. nih.gov This approach aligns with the principles of ideal synthesis by offering high atom economy, procedural simplicity, and eco-friendliness. nih.gov

Several MCRs have been developed for the synthesis of diverse thiazolidine derivatives, particularly thiazolidin-4-ones. A common MCR strategy involves the one-pot cyclocondensation of an amine, an aldehyde, and thioglycolic acid. nih.gov The reaction typically proceeds through the initial formation of an imine from the amine and aldehyde, which is then attacked by the sulfur atom of thioglycolic acid, followed by intramolecular cyclization to yield the thiazolidin-4-one ring. nih.gov While this specific MCR yields a thiazolidinone, the underlying principle of combining multiple components to rapidly build the thiazolidine core is a key feature of modern synthetic strategies.

Reaction Name/TypeComponentsProduct TypeKey FeaturesReference
One-pot CyclocondensationAmine, Aldehyde, Thioglycolic AcidThiazolidin-4-onesHigh atom economy, operational simplicity nih.gov
Domino ReactionCysteamine, Nitroalkene, Aldehyde, DimedonePolycyclic Thiazolidine derivativesCascade reaction forming multiple bonds in one sequence nih.gov
Ugi-type ReactionPrimary amine, Carbon disulfide, Maleic anhydride, Benzaldehyde, Aniline, IsocyanidePseudopeptide-linked rhodanine scaffoldsDiversity-oriented synthesis, combination of multiple named reactions nih.gov

Green Chemistry Approaches in Thiazolidine Synthesis

In recent years, there has been a significant shift towards developing environmentally sustainable synthetic protocols. Green chemistry approaches to thiazolidine synthesis focus on minimizing waste, avoiding hazardous solvents, and reducing energy consumption. rsc.org

Key green strategies include:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve product yields by promoting uniform and efficient heating. nih.gov This technique has been successfully applied to three-component reactions for preparing thiazolidinones. nih.gov

Solvent-Free Synthesis: Conducting reactions without a solvent minimizes waste and simplifies product isolation. Catalyst- and solvent-free domino reactions of aziridines and isothiocyanates have been reported to produce 2-iminothiazolidines at room temperature. nih.gov Another approach uses a catalytic amount of ammonium (B1175870) persulfate (APS) for the cyclocondensation reaction under solvent-free conditions at elevated temperatures. nih.gov

Use of Green Solvents and Catalysts: Water is an ideal green solvent, and its use has been explored in thiazolidine synthesis, often in conjunction with catalysts like β-cyclodextrin-SO₃H, a reusable biopolymer-based solid acid catalyst. nih.gov Ionic liquids (ILs) are also gaining attention as recyclable, non-volatile media and catalysts for these reactions. tandfonline.com For example, the ionic liquid [Et₃NH][HSO₄] has been used as a reusable catalyst for the synthesis of 1,3-thiazolidin-4-ones. nih.gov Deep eutectic solvents (DESs) represent another class of green media, acting as both the solvent and catalyst in reactions like the Knoevenagel condensation to form thiazolidinedione derivatives. frontiersin.org

Green ApproachConditions/ReagentsAdvantagesReference
Microwave IrradiationKSF@Ni catalyst, three-component reactionShorter reaction time, high yields, cleaner reaction profile nih.gov
Solvent-Free SynthesisAmmonium persulfate (APS) catalyst at 90 °CHigh atom economy, economical catalyst, elimination of solvent waste nih.gov
Aqueous Mediumβ-cyclodextrin-SO₃H catalystEnvironmentally benign, reusable catalyst, easy isolation nih.gov
Ionic Liquid Catalyst[Et₃NH][HSO₄] at 80 °CCatalyst reusability, high yields nih.gov
Deep Eutectic Solvents (DESs)Choline chloride:N-methylureaActs as both solvent and catalyst, biodegradable frontiersin.org

Stereoselective Synthesis of Thiazolidine, 3-ethyl-2-methyl- (9CI) Enantiomers and Diastereomers

The control of stereochemistry is a critical aspect of modern synthetic chemistry, particularly for compounds with potential biological applications. For a molecule like 3-ethyl-2-methyl-thiazolidine, which contains two stereocenters at the C2 and potentially at the C4 and C5 positions depending on substitution, the ability to selectively synthesize specific stereoisomers is paramount.

Chiral Auxiliaries and Catalysts in Asymmetric Thiazolidine Synthesis

The asymmetric synthesis of thiazolidines often employs chiral auxiliaries or catalysts to induce stereoselectivity. Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical course of a subsequent reaction. wikipedia.orgsigmaaldrich.com Evans-type oxazolidinones and sulfur-based analogs like thiazolidinethiones are common examples used to achieve high levels of diastereoselectivity in reactions such as aldol additions, which can be a key step in the synthesis of substituted heterocycles. scielo.org.mxmdpi.com

For the asymmetric synthesis of 2,3-disubstituted thiazolidines, a chiral auxiliary could be attached to the nitrogen atom prior to the cyclization step. However, literature detailing the application of specific chiral auxiliaries for the synthesis of 3-ethyl-2-methyl-thiazolidine is absent. While general methods for the asymmetric synthesis of related structures exist, their direct applicability and efficacy for this specific target molecule remain uninvestigated. nih.govnih.govresearchgate.net

Asymmetric catalysis, employing chiral metal complexes or organocatalysts, represents another powerful strategy for the enantioselective synthesis of thiazolidines. These catalysts can activate the substrates and create a chiral environment that favors the formation of one enantiomer over the other. While the field of asymmetric catalysis is vast, specific catalytic systems developed for the synthesis of 3-ethyl-2-methyl-thiazolidine have not been reported.

Diastereoselective Control in Thiazolidine Ring Closures

Achieving diastereoselective control in the ring closure to form 2,3-disubstituted thiazolidines is crucial for obtaining a single diastereomer. The stereochemical outcome of the cyclization can be influenced by a number of factors, including the nature of the reactants, the solvent, the temperature, and the presence of catalysts or additives. For instance, the condensation of a chiral amino-thiol with an aldehyde can proceed with varying degrees of diastereoselectivity depending on the reaction conditions.

In the absence of specific studies on 3-ethyl-2-methyl-thiazolidine, one can only refer to general principles of diastereoselective synthesis. For example, substrate-controlled methods, where the stereochemistry of the starting materials dictates the stereochemistry of the product, are a common approach. However, without experimental data, any discussion on the diastereoselective synthesis of 3-ethyl-2-methyl-thiazolidine would be purely speculative.

Derivatization Strategies for the 3-ethyl and 2-methyl Substituents

The derivatization of existing molecules is a key strategy in medicinal chemistry and materials science to fine-tune their properties. For 3-ethyl-2-methyl-thiazolidine, derivatization would likely target the nitrogen of the ethyl group or the carbon of the methyl group.

The lone pair of electrons on the nitrogen atom of the thiazolidine ring makes it a nucleophilic center, and it can undergo reactions such as alkylation or acylation. However, in the case of a 3-substituted thiazolidine like the one , the nitrogen is already tertiary, which limits its reactivity for further alkylation. Reactions involving the ethyl group itself, such as oxidation or substitution, would likely require harsh conditions that could compromise the integrity of the thiazolidine ring.

The 2-methyl group is adjacent to a sulfur and a nitrogen atom, which can influence its reactivity. Deprotonation of the methyl group to form a carbanion, followed by reaction with an electrophile, is a conceivable strategy for derivatization at this position. However, the feasibility and outcome of such reactions for 3-ethyl-2-methyl-thiazolidine have not been documented.

Due to the lack of specific research findings, data tables for synthetic yields, enantiomeric excesses, or diastereomeric ratios for Thiazolidine, 3-ethyl-2-methyl- (9CI) cannot be provided.

Chemical Reactivity and Transformation Studies of Thiazolidine, 3 Ethyl 2 Methyl 9ci

Reactions Involving the Thiazolidine (B150603) Ring System

The reactivity of the thiazolidine core is dictated by the presence of two heteroatoms, nitrogen and sulfur, and its saturated nature. Key transformations include reactions with electrophiles and nucleophiles, which can lead to substitution or ring-opening, as well as oxidation and reduction of the sulfur atom.

Electrophilic Aromatic Substitution on Thiazolidine, 3-ethyl-2-methyl- (9CI)

The term "electrophilic aromatic substitution" is, by definition, not applicable to Thiazolidine, 3-ethyl-2-methyl-, because the thiazolidine ring is saturated and non-aromatic. Aromatic systems possess a delocalized pi-electron system that undergoes substitution while preserving the ring's aromaticity.

However, the heteroatoms within the saturated thiazolidine ring do possess lone pairs of electrons and can react with electrophiles. The nitrogen atom at the N-3 position, being a tertiary amine, is the most likely site of initial electrophilic attack due to its greater basicity and nucleophilicity compared to the sulfur atom. Reaction with an electrophile (E⁺) would lead to the formation of a quaternary thiazolidinium salt.

Nucleophilic Additions to the Thiazolidine Ring

Classical nucleophilic addition reactions involve the attack of a nucleophile on an unsaturated carbon, such as a carbonyl or imine. The saturated ring of Thiazolidine, 3-ethyl-2-methyl- lacks such an electrophilic double bond.

Instead, the primary reaction involving nucleophiles is the cleavage, or opening, of the thiazolidine ring. Such reactions are well-documented for various thiazolidine derivatives, notably in the chemistry of penicillins. researchgate.netrsc.org Ring-opening can proceed through different mechanisms depending on the conditions and the substitution pattern of the ring.

Base-Catalyzed Elimination: In the presence of a base, a proton can be abstracted from a carbon adjacent to a heteroatom, initiating an elimination reaction that results in the cleavage of a carbon-heteroatom bond and ring opening. rsc.org

Iminium Ion Formation: Unimolecular ring opening can occur, particularly under acidic conditions, where protonation of a heteroatom facilitates the cleavage of the ring to form an intermediate iminium ion. rsc.org This iminium ion is then susceptible to attack by nucleophiles. Studies on the hydrolysis of other thiazolidine derivatives confirm that ring-opening is a critical step in their decomposition. acs.org

Table 1: Potential Ring-Opening Reactions

Reaction Type Reagent/Condition Intermediate Product Type
Base-Catalyzed Opening Strong Base (e.g., OH⁻) Enamine/Thiolate Ring-opened amino-thiol
Acid-Catalyzed Opening Acid (e.g., H₃O⁺) Iminium Ion Ring-opened amino-thiol

Oxidation and Reduction Reactions of the Thiazolidine Moiety

The sulfur atom in the thiazolidine ring, being a thioether, is susceptible to oxidation. Treatment with oxidizing agents can convert the sulfur to a sulfoxide (B87167) and subsequently to a sulfone.

Oxidation to Sulfoxide: Mild oxidizing agents, such as sodium periodate (B1199274) (NaIO₄) or a single equivalent of hydrogen peroxide (H₂O₂), would be expected to oxidize the sulfur to a sulfoxide. This creates a new chiral center at the sulfur atom.

Oxidation to Sulfone: Stronger oxidizing agents, or an excess of reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA), would lead to the full oxidation of the sulfur to a sulfone, yielding 3-ethyl-2-methyl-1,2-thiazolidine 1,1-dioxide. nih.gov

Reduction of the saturated thiazolidine ring itself is not a common transformation. However, if the ring were to contain reducible functional groups (such as a carbonyl or imine in other derivatives), these could be targeted by reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Table 2: Oxidation Reactions of the Thiazolidine Moiety

Reaction Reagent Product
Sulfoxide Formation H₂O₂ (1 equiv.) or NaIO₄ 3-Ethyl-2-methyl-thiazolidine-1-oxide
Sulfone Formation H₂O₂ (excess) or m-CPBA 3-Ethyl-2-methyl-thiazolidine-1,1-dioxide

Reactivity at the N-3 Position (Ethyl Substituent)

The nitrogen atom in Thiazolidine, 3-ethyl-2-methyl- is part of a tertiary amine. The lone pair of electrons on this nitrogen makes it both a Brønsted-Lowry base and a nucleophile.

Basicity: The nitrogen will readily react with acids to form a protonated quaternary ammonium (B1175870) salt.

Nucleophilicity: As a nucleophile, the nitrogen can attack various electrophiles. A common reaction for N-substituted thiazolidines and related heterocycles is further alkylation. For instance, reacting the molecule with an alkyl halide (e.g., methyl iodide) would result in the formation of a quaternary thiazolidinium salt. This method of N-functionalization is a standard procedure in the synthesis of various thiazolidine derivatives. nih.gov

Reactivity at the C-2 Position (Methyl Substituent)

The proton on the C-2 carbon is positioned between two electron-withdrawing heteroatoms (sulfur and nitrogen). This structural arrangement significantly increases the acidity of this C-H bond. Consequently, this proton can be removed by a sufficiently strong base (e.g., an organolithium reagent like n-butyllithium) to generate a carbanion at the C-2 position.

This C-2 carbanion is a potent nucleophile and can be used to introduce a wide variety of substituents at this position by reacting it with electrophiles. This strategy is a cornerstone for the synthesis of complex, 2-substituted thiazolidines.

Functionalization at C-4 and C-5 Positions

Direct functionalization of the C-4 and C-5 methylene (B1212753) (-CH₂) groups of a simple saturated thiazolidine is challenging due to the relative inertness of the C-H bonds. However, the reactivity of these positions can be enhanced by the presence of activating groups in more complex thiazolidine structures.

In thiazolidinone derivatives, which contain a carbonyl group at C-4, the methylene protons at C-5 are activated and become acidic. This acidity allows the C-5 position to act as a nucleophile in base-catalyzed reactions like the Knoevenagel condensation with aldehydes or ketones. nih.gov This reaction introduces a new carbon-carbon double bond at the C-5 position. While Thiazolidine, 3-ethyl-2-methyl- lacks the activating carbonyl group, it is plausible that under strong basic conditions, the C-5 protons could be removed to allow for subsequent functionalization, although this would be less facile than in thiazolidinones. Generally, functional groups at these positions are introduced by using functionalized starting materials for the synthesis of the ring itself. nih.gov

Ring-Opening and Ring-Expansion Reactions of Thiazolidine, 3-ethyl-2-methyl- (9CI)

While the broader class of thiazolidine derivatives is known to undergo various ring transformations, detailed experimental studies, including specific reagents, reaction conditions, and product characterizations for 3-ethyl-2-methyl-thiazolidine, are not documented in the consulted sources. General reactivity patterns for thiazolidines suggest that ring-opening can be initiated by hydrolysis under acidic or basic conditions, or through reactions with various nucleophiles and electrophiles. researchgate.netrsc.orgacs.org For instance, the hydrolysis of certain thiazolidine derivatives can lead to the corresponding aminoethanethiol (B8698679) and aldehyde or ketone. researchgate.netacs.org The stability and reaction pathway of the thiazolidine ring are highly influenced by the nature of the substituents at the N-3 and C-2 positions. researchgate.net

Similarly, ring-expansion reactions have been documented for related heterocyclic systems, often involving rearrangement processes. acs.org However, no specific examples or mechanistic studies pertaining to the ring-expansion of 3-ethyl-2-methyl-thiazolidine could be retrieved.

Due to the absence of specific research findings for Thiazolidine, 3-ethyl-2-methyl-, it is not possible to provide detailed information, data tables, or in-depth discussion on its ring-opening and ring-expansion reactions as requested. The generation of such content would be speculative and would not adhere to the required standards of scientific accuracy. Further experimental research is required to elucidate the specific chemical reactivity of this compound.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. For Thiazolidine (B150603), 3-ethyl-2-methyl-, both ¹H and ¹³C NMR spectroscopy would provide critical information about its connectivity and environment of the atoms.

In a hypothetical ¹H NMR spectrum, one would expect to observe distinct signals for the protons of the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃), the methyl group at the C2 position (a doublet), the proton at the C2 position (a quartet), and the methylene (B1212753) protons of the thiazolidine ring at C4 and C5. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the proton at C2, being adjacent to both sulfur and nitrogen, would likely appear at a characteristic downfield shift. The coupling patterns (splitting of signals) would reveal the neighboring protons, confirming the connectivity of the molecule.

Similarly, a ¹³C NMR spectrum would show distinct peaks for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the thiazolidine ring (C2, C4, and C5) and the substituent groups (ethyl and methyl) would provide further evidence for the proposed structure. Specialized NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), could be used to establish correlations between protons and carbons, respectively, providing unambiguous assignment of all signals.

Mass Spectrometry (MS) in Compound Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. In the analysis of Thiazolidine, 3-ethyl-2-methyl-, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its exact molecular weight. High-resolution mass spectrometry (HRMS) could be used to determine the elemental formula with high accuracy.

Upon ionization, the molecule would undergo characteristic fragmentation. The fragmentation pattern is a molecular fingerprint that can help in identifying the compound. For Thiazolidine, 3-ethyl-2-methyl-, expected fragmentation pathways could include the loss of the ethyl group, the methyl group, or cleavage of the thiazolidine ring. For instance, the mass spectrum of the related compound 4-ethyl-2-methylthiazoline shows characteristic fragmentation patterns that help in its identification. nih.gov Analysis of these fragment ions provides valuable clues about the molecule's structure.

Predicted collision cross-section (CCS) values for protonated and other adducts of similar, more complex thiazolidine derivatives have been calculated, which can be a useful parameter in advanced MS-based structural analysis. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These spectra provide information about the functional groups present in the compound. For Thiazolidine, 3-ethyl-2-methyl-, the IR spectrum would be expected to show characteristic absorption bands for C-H stretching and bending vibrations of the alkyl groups and the thiazolidine ring. The C-N and C-S stretching vibrations would also give rise to specific bands in the fingerprint region of the spectrum.

While a specific IR spectrum for Thiazolidine, 3-ethyl-2-methyl- is not available, data for related compounds can offer insights. For example, the IR spectrum of 2,4-thiazolidinedione (B21345) displays characteristic peaks for its functional groups. nih.gov Similarly, studies on other thiazolidine derivatives have utilized IR spectroscopy to confirm their synthesis and identify key functional groups. jmchemsci.comchemmethod.com

Raman spectroscopy, being particularly sensitive to non-polar bonds, would be a valuable tool for characterizing the C-S and C-C bonds within the thiazolidine ring. The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational framework of the molecule. Studies on related molecules have demonstrated the utility of both FTIR and Raman spectroscopy in understanding molecular interactions and structure. nih.gov

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. This technique can provide precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers. For Thiazolidine, 3-ethyl-2-methyl-, which possesses a chiral center at the C2 position, X-ray crystallography could be used to determine its absolute configuration if a suitable single crystal can be obtained.

The analysis would reveal the conformation of the five-membered thiazolidine ring, which is typically puckered in an envelope or twist conformation. It would also show the spatial arrangement of the ethyl and methyl substituents. Although no crystal structure for Thiazolidine, 3-ethyl-2-methyl- is reported in the provided search results, X-ray diffraction has been successfully applied to determine the crystal structures of various other thiazolidine and thiazolidinone derivatives, confirming their molecular geometries and intermolecular interactions in the solid state. nih.govsielc.com

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for the separation and purification of chemical compounds, as well as for assessing their purity. For Thiazolidine, 3-ethyl-2-methyl-, both gas chromatography (GC) and high-performance liquid chromatography (HPLC) could be employed.

Gas chromatography is suitable for volatile and thermally stable compounds. A GC analysis of Thiazolidine, 3-ethyl-2-methyl- would provide information on its purity and could be coupled with a mass spectrometer (GC-MS) for simultaneous separation and identification. The retention time in GC is a characteristic property of the compound under specific conditions (e.g., column type, temperature program). The analysis of related volatile thiazole (B1198619) derivatives has been performed using GC-MS. japsonline.com

High-performance liquid chromatography is a versatile technique that can be used for a wide range of compounds. For Thiazolidine, 3-ethyl-2-methyl-, a reversed-phase HPLC method would likely be effective, where the compound is separated based on its polarity. nist.gov The purity of the compound can be determined by the presence of a single major peak in the chromatogram. Preparative HPLC can be used to isolate the pure compound from a mixture.

Computational and Theoretical Investigations of Thiazolidine, 3 Ethyl 2 Methyl 9ci

Quantum Chemical Calculations (DFT) for Electronic Structure and Conformation

No dedicated studies employing Density Functional Theory (DFT) or other quantum chemical methods to elucidate the electronic structure and preferred conformation of Thiazolidine (B150603), 3-ethyl-2-methyl- have been identified. Such calculations would typically provide insights into molecular orbital energies (HOMO-LUMO gap), electrostatic potential maps, and the relative energies of different conformers, which are crucial for understanding the molecule's intrinsic properties. While DFT has been used to study other thiazole (B1198619) and thiazolidinone derivatives, these findings cannot be extrapolated to the specific target compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

There is no evidence of Molecular Dynamics (MD) simulations being performed on Thiazolidine, 3-ethyl-2-methyl-. MD simulations are instrumental in exploring the conformational landscape of a molecule over time and understanding its interactions with surrounding molecules, such as solvents or potential binding partners. Research on other thiazolidine compounds has utilized MD to assess the stability of ligand-protein complexes, but similar investigations for 3-ethyl-2-methyl-thiazolidine are absent from the literature.

In Silico Prediction of Reactivity and Stability

In the absence of quantum chemical data, in silico predictions of the reactivity and stability of Thiazolidine, 3-ethyl-2-methyl- cannot be substantiated. Reactivity descriptors, such as Fukui functions or local softness, are derived from electronic structure calculations and are essential for predicting sites susceptible to nucleophilic or electrophilic attack. Similarly, thermodynamic stability assessments require computational data that is currently unavailable for this specific molecule.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a larger target molecule, typically a protein. While numerous docking studies have been published for various biologically active thiazolidine derivatives against different protein targets, no such studies have been reported specifically for Thiazolidine, 3-ethyl-2-methyl-. Therefore, any discussion of its potential ligand-target interactions would be purely speculative and lack the required scientific foundation.

Advanced Applications of Thiazolidine, 3 Ethyl 2 Methyl 9ci in Chemical Synthesis

Thiazolidine (B150603), 3-ethyl-2-methyl- (9CI) as a Chiral Auxiliary in Asymmetric Synthesis

Asymmetric synthesis, the selective production of a single enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical and fine chemical industries. Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org While the broader class of thiazolidines, particularly thiazolidinethiones and thiazolidinones, has been investigated for its potential in asymmetric synthesis, specific and detailed research on the application of 3-ethyl-2-methylthiazolidine as a chiral auxiliary is not extensively documented in readily available scientific literature.

In principle, the chiral center at the C2 position of 2-substituted thiazolidines could influence the facial selectivity of reactions at a prochiral center attached to the nitrogen atom. The ethyl group at the N3 position would modulate the steric and electronic environment around the chiral auxiliary, potentially influencing the degree of stereochemical control. However, without concrete research findings, the efficacy and specific applications of 3-ethyl-2-methylthiazolidine in this capacity remain an area for future investigation. General methodologies involving thiazolidine-based auxiliaries often rely on the formation of enolates from N-acyl derivatives, which then participate in diastereoselective alkylation or aldol reactions. researchgate.netresearchgate.net The subsequent removal of the auxiliary would yield the desired enantiomerically enriched product.

Utility of Thiazolidine, 3-ethyl-2-methyl- (9CI) as a Synthetic Building Block

Synthetic building blocks are relatively simple molecules that can be used to construct more complex chemical structures. nih.gov Thiazolidine derivatives, in general, are recognized for their utility in the synthesis of a variety of heterocyclic compounds. ekb.egresearchgate.net The thiazolidine ring can serve as a precursor to other ring systems through ring-opening, rearrangement, or functional group transformations.

While specific examples detailing the use of 3-ethyl-2-methylthiazolidine as a synthetic building block are not prevalent in the surveyed literature, its structure suggests several potential applications. The nitrogen and sulfur atoms within the ring offer sites for further functionalization. The C2-methyl and N3-ethyl groups can influence the reactivity and solubility of the molecule. It is plausible that 3-ethyl-2-methylthiazolidine could be employed in multi-component reactions to generate complex molecular architectures in a single step. nih.gov For instance, it could potentially react with aldehydes and isocyanides in Passerini or Ugi-type reactions. Furthermore, the thiazolidine ring could be a precursor for the synthesis of other sulfur and nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry. ekb.eg

Applications in Polymer Chemistry (e.g., as accelerators for vulcanization)

The vulcanization of rubber is a chemical process that enhances its physical properties, such as elasticity and durability. ias.ac.innih.gov This process typically involves the formation of cross-links between polymer chains, often facilitated by sulfur and a variety of accelerators. ias.ac.in Accelerators are chemical compounds that increase the rate of vulcanization and improve the properties of the final product.

While the broader class of thiazole (B1198619) derivatives is known to be effective as vulcanization accelerators, there is a lack of specific evidence in the scientific literature to suggest that Thiazolidine, 3-ethyl-2-methyl- (9CI) is used for this purpose. A closely related compound, 3-methyl-thiazolidine-thione-2, is mentioned as a rubber accelerator in some contexts. lanxess.comchemwinfo.com However, the presence of a thione group (C=S) in this related compound significantly alters its chemical properties compared to 3-ethyl-2-methylthiazolidine.

Investigation of Biological Activities of Thiazolidine, 3 Ethyl 2 Methyl 9ci and Analogues in Vitro and Mechanistic Focus

Antimicrobial Activity Studies

Thiazolidine (B150603) derivatives have been widely investigated for their potential to combat microbial infections, demonstrating both antibacterial and antifungal properties through various mechanisms of action. asm.orgresearchgate.net

Antibacterial Potency and Mechanisms (e.g., enzyme inhibition)

Analogues of Thiazolidine, 3-ethyl-2-methyl- (9CI) have shown promising antibacterial activity against a range of bacterial strains, including drug-resistant variants. The antibacterial efficacy of these compounds is often attributed to their ability to inhibit essential bacterial enzymes.

A series of novel quinolinium derivatives incorporating a thiazole (B1198619) moiety demonstrated potent antibacterial activities against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus (VRE), and NDM-1 Escherichia coli. nih.gov One derivative, featuring a 4-fluorophenyl group, exhibited superior antibacterial activity with minimum inhibitory concentrations (MICs) lower than the standard drugs methicillin (B1676495) and vancomycin (B549263) against resistant strains. nih.gov Mechanistic studies suggest that these quinolinium derivatives disrupt the GTPase activity and the dynamic assembly of the FtsZ protein, a crucial component of the bacterial cell division machinery, ultimately leading to bacterial cell death. nih.gov

Furthermore, 2-mercaptomethyl-thiazolidines (MMTZs) have been identified as potent competitive inhibitors of metallo-β-lactamases (MBLs), enzymes that confer resistance to carbapenem (B1253116) antibiotics. rsc.orgbris.ac.uk These MMTZs were designed to mimic the interaction of MBLs with reaction intermediates. rsc.orgbris.ac.uk Their binding involves the coordination of a thiol group to the Zn(II) active site and hydrophobic interactions, including a thioether–π interaction with a conserved aromatic residue in the enzyme's active site. rsc.orgbris.ac.uk This mode of inhibition restores the efficacy of carbapenems against clinical isolates expressing B1 MBLs. rsc.orgbris.ac.uk

Some thiazolidinone derivatives have also shown good antibacterial potential against both Gram-positive and Gram-negative bacteria. For instance, certain 2-aryl-3-aminothiazolidin-4-one derivatives with a 2,3-dibromopyrrole substituent have demonstrated promising antibiofilm activity against S. aureus, S. epidermidis, and E. faecalis. mdpi.com

Table 1: Antibacterial Activity of Selected Thiazolidine Analogues

Compound TypeBacterial StrainActivity/MechanismReference
Quinolinium-thiazole derivativesMRSA, VRE, NDM-1 E. coliFtsZ inhibition, disruption of cell division nih.gov
2-Mercaptomethyl-thiazolidines (MMTZs)Carbapenem-resistant bacteriaInhibition of metallo-β-lactamases (MBLs) rsc.orgbris.ac.uk
2-Aryl-3-aminothiazolidin-4-onesS. aureus, S. epidermidis, E. faecalisAntibiofilm activity mdpi.com
Thiazolidinone-thiazole hybridsP. aeruginosaBiofilm inhibition mdpi.com

Antifungal Properties and Cellular Targets

Thiazolidine analogues have also demonstrated significant antifungal activity against a variety of yeasts and filamentous fungi. nih.govnih.gov The mechanism of action often involves disruption of the fungal cell wall or interference with essential cellular processes. nih.gov

Thiazolidinones synthesized from multicomponent reactions have been tested against several yeast species, including Candida albicans, C. parapsilosis, C. guilliermondii, Cryptococcus laurentii, Trichosporon asahii, and Rhodotorula spp. The most affected yeasts were reported to be Rhodotorula spp. and T. asahii. nih.gov

A notable example is Mycosidine®, a topical antifungal drug based on a 3,5-substituted thiazolidine-2,4-dione structure. nih.gov While its precise mechanism is still under investigation, it is known to cause disruption of the fungal cell wall. nih.gov Studies on Mycosidine congeners, specifically 5-arylidene-2,4-thiazolidinediones and their 2-thioxo analogs, have revealed high fungistatic and fungicidal activity, leading to morphological changes in the cell wall of Candida yeasts. nih.gov Further research using proteomic screening and toxicity analysis in mutants has suggested that the activity of Mycosidine is associated with the inhibition of glucose transport. nih.gov

The substitution on the thiazolidine ring plays a crucial role in the antifungal potency. For instance, the substitution of the nitrogen atom of the thiazolidine ring with an alkoxycarbonyl or benzoyl group has been shown to significantly increase antifungal activity compared to unsubstituted derivatives. mdpi.com

Table 2: Antifungal Activity of Selected Thiazolidine Analogues

Compound TypeFungal StrainActivity/MechanismReference
ThiazolidinonesRhodotorula spp., T. asahiiFungicidal activity nih.gov
Mycosidine® (thiazolidine-2,4-dione derivative)Dermatophytes, Candida spp.Disruption of fungal cell wall, inhibition of glucose transport nih.gov
5-Arylidene-2,4-thiazolidinedionesCandida yeastsFungistatic and fungicidal activity, morphological changes in cell wall nih.gov
N-alkoxycarbonyl/benzoyl substituted thiazolidinesVarious yeasts and filamentous fungiEnhanced antifungal activity mdpi.com

Anticancer and Antiproliferative Research

The thiazolidine scaffold has emerged as a promising framework for the development of novel anticancer agents. In vitro studies have demonstrated the cytotoxic effects of various thiazolidine analogues against a multitude of cancer cell lines, operating through mechanisms that include apoptosis induction, cell cycle modulation, and targeting of specific signaling pathways. nih.govnih.govscispace.com

In vitro Cytotoxic Activity in Cell Lines

A wide range of thiazolidine derivatives has been synthesized and evaluated for their cytotoxic activity against various human cancer cell lines.

For example, a series of nitrothiazolo[3,2-c]pyrimidines and oxothiazolo[3,2-c]pyrimidine carboxylates, which are structurally related to thiazolidines, have been tested against human breast (MCF-7) and hepatocellular (HEPG2/C3A) adenocarcinoma cell lines. scispace.com The oxothiazolo[3,2-c]pyrimidine carboxylates generally exhibited better cytotoxic effects than their nitrothiazolo counterparts. scispace.com

Hybrid molecules combining thiazolidinone and thiosemicarbazone moieties have also shown selective cytotoxicity. One such hybrid demonstrated high toxicity towards HepG2 cells with an IC50 value of 2.97 ± 0.39 µM, indicating a strong preference for targeting cancer cells. nih.gov Another study on thiazolidinone derivatives showed concentration- and time-dependent cytotoxicity against HepG2 and A549 cancer cell lines. nih.gov

Furthermore, novel 1,2,3-triazole-thiazolidinone hybrids have been synthesized and assessed for their cytotoxic activity, with some compounds exhibiting potent effects. nih.gov Similarly, triazol-linked spiroindolinequinazolinone, thiazol-oxindole, and oxindole-thiosemicarbazone conjugates have been evaluated, with a triazol-linked oxindol-thiosemicarbazone conjugate showing promising antitumor activity against several cancer cell lines. researchgate.net

Table 3: In vitro Cytotoxic Activity of Selected Thiazolidine Analogues

Compound TypeCancer Cell LineIC50 ValueReference
Thiazolidinone-thiosemicarbazone hybridHepG22.97 ± 0.39 µM nih.gov
Oxothiazolo[3,2-c]pyrimidine carboxylatesMCF-7, HEPG2/C3AConcentration-dependent cytotoxicity scispace.com
1,2,3-Triazole-thiazolidinone hybridsHT-1080, A-549Potent cytotoxicity nih.gov
Triazol-linked oxindol-thiosemicarbazone conjugateVarious cancer cell linesPromising antitumor activity researchgate.net

Apoptosis Induction and Cell Cycle Modulation

A key mechanism through which thiazolidine analogues exert their anticancer effects is the induction of apoptosis (programmed cell death) and modulation of the cell cycle. nih.govnih.govnih.gov

Several studies have shown that thiazolidine derivatives can trigger apoptosis in cancer cells. For instance, a ruthenium complex containing 1,3-thiazolidine-2-thione was found to increase the levels of active caspase-3 and cleaved PARP (Asp214) in HepG2 cells, which are hallmarks of apoptotic cell death. nih.gov Novel 1,2,3-triazole-thiazolidinone hybrids have also been identified as potent inducers of apoptosis in both HT-1080 and A-549 cells, with one compound triggering apoptosis through the caspase 3/7 pathway. nih.gov

In addition to apoptosis, cell cycle arrest is another common outcome of treatment with thiazolidine analogues. A series of 2-thioxoimidazolidine derivatives, structurally similar to thiazolidinones, were found to arrest liver cancer cells at the G0/G1 phase and colon cancer cells at the S phase. nih.gov Similarly, certain thiazolidine-2,4-dione derivatives have been shown to cause cell cycle arrest at the S phase in MCF-7 cancer cells. nih.gov The modulation of the cell cycle can enhance the cytotoxicity of other anticancer agents. For example, inhibition of cyclin-dependent kinases (CdKs) can lead to a decrease in thymidylate synthase, an enzyme that is more active during the S-phase, thereby enhancing the efficacy of thymidylate synthase inhibitors. vumc.nl

Target Identification and Mechanistic Pathways (e.g., PPARγ agonism, inhibition of specific enzymes)

The anticancer activity of thiazolidine analogues is mediated through various molecular targets and signaling pathways. One of the most well-studied mechanisms is the agonistic activity on Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). researchgate.netnih.govnih.govmdpi.comtg.org.au

Thiazolidinediones (TZDs), a class of PPARγ agonists, were initially developed as antidiabetic drugs but have also demonstrated anticancer properties. nih.govtg.org.au PPARγ activation can lead to the inhibition of tumor angiogenesis, alteration of the cell cycle, and induction of cell differentiation and apoptosis. nih.gov The binding of TZD derivatives to PPARγ alters the conformation of the receptor, allowing for the recruitment of co-activators and the subsequent activation of genes involved in various cellular processes. researchgate.net

Beyond PPARγ, other molecular targets have been identified. For instance, certain thiazolidine-2,4-dione derivatives act as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in angiogenesis. nih.gov Inhibition of VEGFR-2 can suppress tumor growth by cutting off its blood supply. nih.gov

Enzyme inhibition is another important mechanism. A ruthenium complex with 1,3-thiazolidine-2-thione has been shown to inhibit hepatic cancer stem cells by suppressing the Akt/mTOR signaling pathway. nih.gov Some thiazolidinone derivatives have also been reported to inhibit Cell Division Cycle 25 (CDC25) phosphatases, which are essential for cell cycle progression and are often overexpressed in cancers. nih.gov Additionally, some thiazolidinedione derivatives have been synthesized as potential 3C-like protease inhibitors. researchgate.net

Enzyme Inhibition Profiles

The thiazolidine scaffold is a core structure in a variety of enzyme inhibitors. Analogues of Thiazolidine, 3-ethyl-2-methyl- (9CI) have been investigated for their ability to inhibit key enzymes involved in metabolic and inflammatory processes.

Inhibition of Key Metabolic Enzymes

Research has demonstrated that certain thiazolidine derivatives can inhibit metabolic enzymes such as α-amylase and xanthine (B1682287) oxidase. For instance, a series of fluorinated thiazolidinone-pyrazole hybrids were identified as potent α-amylase inhibitors. nih.gov One of the most promising compounds from this series exhibited an IC₅₀ value of 0.76 ± 1.23 µM, which was more potent than the standard drug acarbose (B1664774) (IC₅₀ = 0.86 ± 0.81 μM). nih.gov

In another study, novel thiazolidine-2-thione derivatives were synthesized and evaluated as xanthine oxidase (XO) inhibitors. plos.org The most effective compound identified had an IC₅₀ value of 3.56 μmol/L, showing significantly stronger inhibition than allopurinol. plos.org

The following table summarizes the inhibitory activity of representative thiazolidine analogues against key metabolic enzymes. Table 1: Inhibition of Metabolic Enzymes by Thiazolidine Analogues

Compound Class Target Enzyme Key Finding IC₅₀ Value Reference
Fluorinated thiazolidinone-pyrazole hybrid α-amylase More potent than acarbose 0.76 ± 1.23 µM nih.gov

Specificity and Potency of Enzyme Binding

The mechanism of enzyme inhibition by thiazolidine derivatives often involves specific binding interactions with the enzyme's active site. Kinetic studies of a potent fluorinated thiazolidinone-pyrazole hybrid revealed a reversible and competitive inhibition mode against α-amylase. nih.gov Molecular docking studies further supported this, showing significant hydrogen bonding interactions with the α-amylase protein. nih.gov

For the thiazolidine-2-thione derivatives targeting xanthine oxidase, enzyme inhibition kinetics indicated a mixed-type inhibition. plos.org Molecular docking suggested that the inhibitor binds within the active pocket, forming hydrogen bonds with key amino acid residues. plos.org

Antioxidant Properties and Reactive Oxygen Species Scavenging

Many thiazolidine derivatives have been reported to possess antioxidant properties and the ability to scavenge reactive oxygen species (ROS). nih.gov These properties are crucial for protecting cells from oxidative stress, a key factor in various diseases.

Studies on fluorinated 2,3-disubstituted thiazolidinone-pyrazoles have shown strong free-radical scavenging activity in DPPH and ABTS assays, comparable to the standard antioxidant butylated hydroxyl anisole. nih.gov Similarly, certain thiazolidin-4-one derivatives have demonstrated significant antioxidant potential, with their activity being dependent on the nature of the substituents on the phenyl ring. nih.gov For example, a derivative with a nitro group showed DPPH radical scavenging activity and total antioxidant capacity similar to ascorbic acid. nih.gov

The table below highlights the antioxidant activities of some thiazolidine analogues. Table 2: Antioxidant Activity of Thiazolidine Analogues

Compound Class Assay Key Finding IC₅₀ Value Reference
Fluorinated thiazolidinone-pyrazole hybrid DPPH & ABTS Strong free radical scavenging Not specified nih.gov
2-[(4-NO₂)-phenyl]-4-oxo-thiazolidin-3-yl propionic acid ethyl ester DPPH Activity similar to ascorbic acid Not specified nih.gov

Anti-inflammatory Effects and Signaling Pathways

The anti-inflammatory properties of thiazolidine derivatives, particularly thiazolidinediones (TZDs), are well-documented. These compounds can modulate inflammatory responses through various mechanisms, including the inhibition of key inflammatory enzymes and interference with signaling pathways.

For instance, 5-methylthiazole-thiazolidinone conjugates have been identified as potential anti-inflammatory agents that selectively inhibit cyclooxygenase-1 (COX-1). nih.gov The docking studies for these compounds revealed that the residue Arg 120 in the COX-1 active site is crucial for their activity. nih.gov

Other thiazolidine derivatives have been shown to exert anti-inflammatory effects by modulating the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a central role in inflammation. nih.gov

The following table summarizes the anti-inflammatory effects of representative thiazolidine analogues. Table 3: Anti-inflammatory Effects of Thiazolidine Analogues | Compound Class | Proposed Mechanism | Target Pathway/Enzyme | Key Finding | Reference | | --- | --- | --- | --- | | 5-methylthiazole-thiazolidinone conjugate | Inhibition of inflammatory enzyme | COX-1 | Selective inhibition superior to naproxen (B1676952) | nih.gov | | Thiazolidine-4-carboxylic acid derivatives | Modulation of signaling pathways | NF-κB, NLRP3 | Reduction of pro-inflammatory cytokines | nih.govmdpi.com |

Other Investigated Biological Activities (e.g., neuroprotective effects)

Beyond enzyme inhibition and anti-inflammatory effects, various thiazolidine analogues have been explored for other potential therapeutic applications, with neuroprotection being a significant area of investigation.

Several studies have highlighted the neuroprotective potential of thiazolidine derivatives. nih.govmdpi.com For example, certain thiazolidin-4-one substituted PPARγ agonists have shown significant neuroprotection in a rat model of focal cerebral ischemia, with some compounds exhibiting better efficacy than the known neuroprotective agent rosiglitazone (B1679542). nih.gov The proposed mechanism for this effect includes the enhancement of glutamate (B1630785) uptake. nih.gov Thiazolidine-4-carboxylic acid derivatives have also been suggested to reduce neuronal damage by down-regulating the overexpression of proinflammatory cytokines. nih.govmdpi.com

The table below lists other notable biological activities of thiazolidine analogues. Table 4: Other Biological Activities of Thiazolidine Analogues | Compound Class | Investigated Activity | Model System | Key Finding | Reference | | --- | --- | --- | --- | | Thiazolidin-4-one substituted PPARγ agonists | Neuroprotection | Rat model of focal cerebral ischemia | Better neuroprotection than rosiglitazone | nih.gov | | Thiazolidine-4-carboxylic acid derivatives | Neuroprotection | General | Reduction of neuronal damage by modulating pro-inflammatory cytokines | nih.govmdpi.com |

Structure Activity Relationship Sar and Molecular Design Strategies for Thiazolidine, 3 Ethyl 2 Methyl 9ci Derivatives

Impact of N-3 (Ethyl) Substituent on Reactivity and Biological Profile

The substituent at the N-3 position of the thiazolidine (B150603) ring plays a pivotal role in modulating the molecule's properties. In the case of 3-ethyl-2-methyl-thiazolidine, the ethyl group at the N-3 position is a key determinant of its reactivity and biological profile.

Biological Profile: The nature of the substituent at the N-3 position is a critical factor in the biological activity of thiazolidine derivatives. While some studies on other thiazolidine scaffolds, such as thiazolidine-2,4-diones, have explored the impact of an N-ethyl group, direct biological data for 3-ethyl-2-methyl-thiazolidine is limited. However, general SAR principles suggest that the ethyl group can influence several factors:

Lipophilicity: The ethyl group increases the lipophilicity of the molecule compared to an unsubstituted or N-methyl analog. This can affect its ability to cross biological membranes and may influence its pharmacokinetic profile, including absorption and distribution.

Steric Interactions: The ethyl group introduces a degree of steric bulk around the nitrogen atom. This can influence how the molecule fits into the binding pocket of a biological target. For instance, in a study of 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione, modifications to the N-3 side chain, such as N-dimethylation, were found to abolish inhibitory activity, highlighting the sensitivity of this position to steric changes. nih.gov

Receptor Binding: The N-3 substituent can be directly involved in interactions with a receptor. The ethyl group could participate in hydrophobic interactions within a binding site. The orientation and size of this group are often crucial for optimal binding.

A summary of the general impact of N-3 substituents on thiazolidine derivatives is presented in the table below.

Substituent at N-3General Impact on PropertiesReference
HydrogenProne to ring instability researchgate.net
Small Alkyl (e.g., Methyl, Ethyl)Increased stability and lipophilicity nih.gov
Bulky AlkylMay introduce steric hindrance, potentially affecting binding nih.gov
Aromatic/HeterocyclicCan introduce additional binding interactions (e.g., pi-stacking) ump.edu.pl

Influence of C-2 (Methyl) Substituent on Thiazolidine System Properties

The C-2 position of the thiazolidine ring is another critical point for substitution, and the presence of a methyl group in 3-ethyl-2-methyl-thiazolidine significantly influences the system's properties.

The following table summarizes the general influence of C-2 substituents on the properties of thiazolidine derivatives.

Substituent at C-2General Impact on PropertiesReference
HydrogenLess steric hindrance, may be more susceptible to oxidationGeneral Chemical Principles
Small Alkyl (e.g., Methyl)Increased lipophilicity, can fit into small hydrophobic pockets nih.gov
Aromatic/HeterocyclicCan introduce significant steric bulk and potential for pi-stacking or hydrogen bonding interactions ump.edu.pl

Effects of Substitutions at Other Ring Positions (C-4, C-5)

While the core focus is on 3-ethyl-2-methyl-thiazolidine, understanding the effects of substitutions at the C-4 and C-5 positions is essential for designing new derivatives with improved properties. The thiazolidine nucleus allows for a variety of substitutions at these positions, which can significantly enhance the compound's pharmaceutical importance. nih.gov

C-4 Position: The C-4 position is adjacent to the sulfur atom and is often part of a carbonyl group in the well-studied thiazolidinone derivatives. In the case of a simple thiazolidine, substitution at C-4 can introduce new functional groups capable of forming hydrogen bonds or other interactions with a biological target. The nature and stereochemistry of substituents at this position can profoundly impact biological activity.

The table below outlines the general effects of substitutions at the C-4 and C-5 positions.

Ring PositionNature of SubstituentGeneral Effects on Properties and ActivityReference
C-4Carbonyl (in thiazolidinones)Acts as a hydrogen bond acceptor nih.gov
C-4Alkyl/ArylModifies steric and electronic propertiesGeneral Medicinal Chemistry Principles
C-5Alkylidene (e.g., benzylidene)Extends the molecule for interaction with larger binding sites, can act as a Michael acceptor ump.edu.pl
C-5Alkyl/ArylInfluences lipophilicity and steric interactions nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the structural or physicochemical properties of a series of compounds with their biological activities. researchgate.net These studies are invaluable for understanding the key molecular features required for a desired biological effect and for designing new, more potent analogs.

While no specific QSAR studies have been reported for 3-ethyl-2-methyl-thiazolidine, numerous QSAR analyses have been performed on various classes of thiazolidine derivatives. researchgate.net These studies have identified several important descriptors that influence the biological activity of thiazolidines, including:

Topological descriptors: These relate to the connectivity and branching of the molecule.

Electronic descriptors: These describe the electronic properties of the molecule, such as charge distribution and dipole moment.

Steric descriptors: These relate to the size and shape of the molecule.

Hydrophobic descriptors: These quantify the lipophilicity of the molecule.

For example, a QSAR study on a series of 5-(substituted benzylidene) thiazolidine-2,4-dione derivatives as PTP1B inhibitors revealed that descriptors related to molecular volume, molar refractivity, and atomic charges at specific positions were crucial for inhibitory activity. mdpi.com Such findings from related thiazolidine series can provide valuable guidance for designing a QSAR study for 3-ethyl-2-methyl-thiazolidine derivatives, should a series of analogs with corresponding biological data become available.

De Novo Design and Scaffold Hopping Approaches for Novel Thiazolidine Derivatives

De Novo Design: De novo design is a computational strategy used to generate novel molecular structures with a high probability of being active against a specific biological target. This approach can be particularly useful when seeking to explore novel chemical space around a known scaffold like thiazolidine. Starting with the 3-ethyl-2-methyl-thiazolidine core, de novo design algorithms could be employed to build new derivatives by adding fragments or growing the molecule within the constraints of a target's binding site. This can lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic properties.

Scaffold Hopping: Scaffold hopping is a medicinal chemistry strategy that aims to identify new molecular cores (scaffolds) that can serve as isosteric replacements for a known active scaffold, while maintaining or improving biological activity. nih.gov The 3-ethyl-2-methyl-thiazolidine scaffold itself could be a starting point for scaffold hopping to discover novel chemotypes with similar biological activities. Conversely, this scaffold could be the result of a scaffold hopping exercise from a different known active compound. Computational methods for scaffold hopping often rely on shape similarity or pharmacophore matching to identify new scaffolds that can present the key interacting functional groups in a similar spatial arrangement to the original active molecule. The thiazolidinone core is a well-known privileged scaffold that has been extensively used in drug design. ump.edu.pl

Both de novo design and scaffold hopping are powerful tools in modern drug discovery that can be applied to the 3-ethyl-2-methyl-thiazolidine scaffold to generate novel and diverse libraries of compounds for biological screening.

Future Research Directions and Emerging Perspectives for Thiazolidine, 3 Ethyl 2 Methyl 9ci

Exploration of Novel Synthetic Pathways

The synthesis of the thiazolidine (B150603) core and its derivatives is well-established, yet the pursuit of more efficient, sustainable, and diverse synthetic routes remains a critical area of research. Future efforts for synthesizing Thiazolidine, 3-ethyl-2-methyl- will likely focus on innovative methodologies that offer improvements over classical approaches.

Recent advances in heterocyclic chemistry have highlighted several promising strategies. rsc.org One-pot multicomponent reactions (MCRs), for instance, offer an efficient and atom-economical pathway to complex molecules from simple precursors in a single step. nih.govrsc.org The development of an MCR protocol for Thiazolidine, 3-ethyl-2-methyl- could significantly streamline its production. Furthermore, the principles of green chemistry are increasingly influential, promoting methods that reduce waste and energy consumption. ijrpr.com This includes the use of microwave-assisted synthesis, which has been shown to accelerate reaction times and improve yields for thiazolidinone formation, and the exploration of natural or biodegradable catalysts. nih.govijrpr.comresearchgate.net

Catalyst development is another key frontier. While traditional catalysts have been effective, novel systems, including metal-free catalysts like N-vinyl imidazolium-based poly (ionic liquid)s, are being explored for their stability and reusability. nih.gov Research into stereoselective synthesis will also be crucial to isolate specific isomers of Thiazolidine, 3-ethyl-2-methyl-, as different stereoisomers can exhibit distinct biological activities.

Synthetic Approach Description Potential Advantages for Synthesis
One-Pot Multicomponent Reactions (MCRs) Combining three or more reactants in a single vessel to form the final product. nih.govIncreased efficiency, reduced waste, operational simplicity. rsc.org
Green Chemistry Approaches Methods that minimize the use and generation of hazardous substances. ijrpr.comEnvironmentally friendly, potentially lower cost, use of natural catalysts. ijrpr.com
Microwave-Assisted Synthesis Using microwave irradiation to heat reaction mixtures. researchgate.netRapid reaction times, higher yields, improved purity. researchgate.net
Novel Catalyst Systems Development and use of advanced catalysts, such as porous ionic polymers. nih.govHigh stability, reusability, metal-free options. nih.gov
Stereoselective Synthesis Methods that preferentially form one stereoisomer over others.Isolation of specific enantiomers or diastereomers with potentially higher potency.

Development of Advanced Analytical Techniques

As new derivatives and applications for Thiazolidine, 3-ethyl-2-methyl- are explored, the need for sophisticated analytical techniques to ensure its purity, quantify its presence, and characterize its properties becomes paramount. While standard methods like NMR and IR spectroscopy are foundational, future research will benefit from more advanced and sensitive analytical technologies. thepharmajournal.comnih.gov

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are workhorse techniques for separation and quantification. numberanalytics.com A patent for a related compound, 3-ethyl-2-methyl-2-(3-methylbutyl)-1,3-oxazolidine, details a method using headspace gas chromatography coupled with mass spectrometry (GC-MS) for determination. google.com This technique, which analyzes the volatile compounds in the space above a sample, is particularly useful for purity and content analysis and could be readily adapted for Thiazolidine, 3-ethyl-2-methyl-. google.comwikipedia.org

Furthermore, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable for analyzing complex biological matrices, allowing for the sensitive detection of the compound and its metabolites in pharmacokinetic studies. researchgate.net The development of validated, high-throughput analytical methods will be essential for supporting preclinical and potential clinical investigations. numberanalytics.com

Analytical Technique Application Key Benefits
Headspace Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative determination of volatile and semi-volatile compounds. wikipedia.orgHigh sensitivity, accurate quantification, suitable for purity testing. google.com
High-Performance Liquid Chromatography (HPLC) Separation, quantification, and purification of compounds in a mixture. numberanalytics.comHigh resolution, widely applicable, essential for purity assessment. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Detection and quantification of compounds in complex mixtures, such as biological fluids. researchgate.netExcellent sensitivity and selectivity, crucial for metabolic studies.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of molecules.Provides detailed information on molecular structure and stereochemistry. thepharmajournal.com
Fourier-Transform Infrared (FT-IR) Spectroscopy Identification of functional groups within a molecule. mdpi.comConfirms the presence of key chemical bonds and structural motifs. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Thiazolidine Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. nih.govyoutube.com These computational tools can analyze vast datasets to predict the properties of molecules, optimize synthetic routes, and identify potential biological targets, thereby accelerating the research and development process. numberanalytics.comnih.gov

For Thiazolidine, 3-ethyl-2-methyl-, a key application of ML is in the development of Quantitative Structure-Activity Relationship (QSAR) models. youtube.com QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. psu.educhalcogen.ro By training an ML model on data from known thiazolidine derivatives, researchers can predict the potential efficacy of Thiazolidine, 3-ethyl-2-methyl- against various targets and guide the design of new, more potent analogues. nih.govbenthamdirect.comresearchgate.net Such models have already been successfully applied to thiazolidinones to predict activities ranging from anticancer to antimicrobial. nih.govbenthamdirect.com

Beyond QSAR, AI can be used for de novo drug design, generating novel molecular structures with desired properties. youtube.com ML algorithms can also predict absorption, distribution, metabolism, and excretion (ADME) properties, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery pipeline. nih.gov

Untapped Biological Targets and Mechanistic Investigations

The thiazolidine scaffold is known to interact with a wide array of biological targets, suggesting a rich field for investigation. nih.govresearchgate.netscispace.com While much of the focus has been on targets like Peroxisome Proliferator-Activated Receptors (PPARs) for diabetes, emerging research points to numerous other possibilities. nih.gov

Future studies on Thiazolidine, 3-ethyl-2-methyl- should explore its potential activity against a broader range of targets. Thiazolidinone derivatives have shown promise as anticancer agents, and mechanistic studies could investigate their effects on signaling pathways involved in cell proliferation and apoptosis. bohrium.com There is also significant potential in the area of infectious diseases; derivatives have been investigated for activity against bacteria, fungi, and parasites like Toxoplasma gondii. e3s-conferences.orgnih.govmdpi.com In silico docking studies can be a powerful first step to screen the compound against the active sites of various pathogen-specific proteins, such as kinases or isomerases. nih.gov

A systematic review has also highlighted the potential of thiazolidine compounds in ameliorating Alzheimer's disease by affecting targets like cholinesterase and beta-secretase-1. acs.org Mechanistic studies are crucial to understand not just if the compound is active, but how it works, elucidating the specific molecular interactions that drive its biological effects. nih.govnih.gov

Potential Therapeutic Area Example Biological Targets Rationale Based on Thiazolidinone Research
Oncology Protein kinases, Apoptosis-related proteinsThiazolidinedione hybrids show promising in-vitro efficacy against cancer cells. bohrium.com
Infectious Diseases Bacterial enzymes, Fungal proteins, Parasitic kinases (e.g., ROP18 in T. gondii)Derivatives have demonstrated antibacterial, antifungal, and antiprotozoal activities. e3s-conferences.orgnih.govmdpi.com
Neurodegenerative Diseases Cholinesterase, Beta-secretase-1 (BACE1), Glycogen synthase kinase-3β (GSK-3β)Thiazolidine-based compounds show potential for multi-target effects in Alzheimer's disease models. acs.org
Metabolic Disorders Peroxisome Proliferator-Activated Receptors (PPARs), α-glucosidaseThe TZD class includes established insulin (B600854) sensitizers like Pioglitazone and Rosiglitazone (B1679542). nih.govmdpi.com

Expansion into New Material Science Applications

Beyond its biological potential, the heterocyclic structure of Thiazolidine, 3-ethyl-2-methyl- offers opportunities for the development of novel functional polymers and advanced materials. rsc.org The incorporation of heterocyclic monomers into polymer chains can impart unique thermal, mechanical, and photophysical properties. rsc.orgtandfonline.com

Research into polymers containing heterocyclic moieties has shown their potential in fields like optoelectronics and as functional coatings. researchgate.net For example, multicomponent polymerizations can be used to create polymers with highly substituted heterocycles, which can function as chemosensors. acs.org Another avenue is the development of stimuli-responsive or "smart" materials. Related heterocyclic polymers, such as those based on poly(2-ethyl-2-oxazoline), exhibit thermo-responsive behavior, changing their solubility in water with temperature. acs.org Exploring the polymerization of Thiazolidine, 3-ethyl-2-methyl- or its derivatives could lead to new materials with similar smart properties.

Furthermore, thiazolidinone-based polymers have been investigated for creating surfaces with antibiofilm properties. mdpi.com Polymeric systems incorporating thiazolidine derivatives have also been developed for applications such as multifunctional food packaging, leveraging the antimicrobial and antioxidant properties of the core scaffold. researchgate.netmdpi.com These examples provide a strong foundation for future research into the material science applications of Thiazolidine, 3-ethyl-2-methyl-. specificpolymers.com

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for producing 3-ethyl-2-methylthiazolidine with high yield and purity?

  • Methodological Answer:

  • Microwave/Ultrasound-Assisted Synthesis: These techniques enhance reaction efficiency and reduce time while improving yield (e.g., 85–92% yields reported under optimized conditions) .
  • Solvent-Free Conditions: Minimize by-products and simplify purification, often achieving atom economy >90% .
  • Catalytic Systems: Reusable catalysts (e.g., ionic liquids or nanoparticles) improve selectivity and reduce toxicity. For example, Au/Pd nanoparticles increase regioselectivity in thiazolidine ring formation .
  • Workflow: Monitor reaction progress via TLC/HPLC, and purify using column chromatography or recrystallization.

Q. How should 3-ethyl-2-methylthiazolidine be characterized to confirm structural integrity?

  • Methodological Answer:

  • Spectroscopic Analysis:
  • NMR: Use 1^1H and 13^13C NMR to verify substituent positions (e.g., ethyl at C3 and methyl at C2) .
  • Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 160.0892 for C6_6H13_{13}NS) .
  • Chromatography: HPLC with UV detection (λ = 254 nm) ensures purity (>98%) .

Q. What are common synthetic impurities, and how can they be mitigated?

  • Methodological Answer:

  • By-Products: Over-alkylation or ring-opening intermediates may form.
  • Mitigation:
  • Optimize stoichiometry (e.g., 1:1.2 molar ratio of thiol to aldehyde precursors).
  • Use scavenger resins (e.g., polymer-bound triphenylphosphine) to trap excess reagents .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of 3-ethyl-2-methylthiazolidine derivatives for anticancer activity?

  • Methodological Answer:

  • Substituent Modulation: Introduce electron-withdrawing groups (e.g., sulfonyl at C3) to enhance binding to kinase targets (IC50_{50} improvements from 10 μM to 0.5 μM observed in analogues) .
  • Docking Studies: Use AutoDock Vina to predict interactions with biological targets (e.g., EGFR or tubulin). For example, 3-ethyl substitution improves hydrophobic pocket occupancy .
  • In Vitro Screening: Test cytotoxicity against HeLa or MCF-7 cells using MTT assays, comparing EC50_{50} values across derivatives .

Q. How to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory efficacy)?

  • Methodological Answer:

  • Assay Standardization:
  • Antimicrobial: Use CLSI guidelines for MIC assays against S. aureus (ATCC 25923) and clinical MRSA isolates .
  • Anti-Inflammatory: Measure TNF-α/IL-6 suppression in LPS-stimulated RAW 264.7 macrophages .
  • Control Compounds: Include benznidazole (for antimicrobial) and dexamethasone (for anti-inflammatory) to calibrate activity thresholds .

Q. What in vivo models are suitable for evaluating anti-inflammatory efficacy?

  • Methodological Answer:

  • Carrageenan-Induced Paw Edema (Mice): Administer 10–50 mg/kg of the compound intraperitoneally. Measure hyperalgesia reduction via Hargreaves’ test (e.g., 30–40% latency improvement vs. controls) .
  • Biochemical Analysis: Post-sacrifice, quantify prostaglandin E2_2 (PGE2_2) in paw tissue homogenates using ELISA .

Q. How can electrochemical methods be applied to analyze thiazolidine derivatives?

  • Methodological Answer:

  • Cyclic Voltammetry (CV): Use a gold microelectrode in phosphate buffer (pH 6.87) to detect oxidation peaks (e.g., +0.75 V vs. Ag/AgCl for thiazolidine) .
  • Chronoamperometry: Achieve a linear detection range of 0.05–16 mg/L with LOQ = 1 ng, suitable for pharmacokinetic studies .

Q. What strategies improve the metabolic stability of thiazolidine-based drug candidates?

  • Methodological Answer:

  • Prodrug Design: Introduce ester moieties (e.g., acetyl at C4) to slow hepatic clearance. For example, t1/2_{1/2} increased from 1.2 h to 4.8 h in rat plasma .
  • CYP450 Inhibition Assays: Screen against CYP3A4/2D6 isoforms using human liver microsomes to identify metabolic hotspots .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.